[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
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Overview
Description
[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazine derivative of a bicyclo[1.1.1]pentane scaffold that possesses unique structural features.1.1]pentanyl]hydrazine.
Scientific Research Applications
[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to possess anticancer activity against a wide range of cancer cell lines. Additionally, [3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has also been found to have antitubercular activity, making it a potential candidate for the treatment of tuberculosis.
Mechanism of Action
The mechanism of action of [3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not yet fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that the compound may inhibit the growth of cancer cells by targeting the microtubule network.
Biochemical and Physiological Effects:
[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating caspases. Additionally, the compound has been found to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of [3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is its potential as a lead compound for the development of new anticancer and antitubercular agents. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the study of [3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One potential direction is to investigate the compound's mechanism of action in more detail to gain a better understanding of its anticancer and antitubercular activity. Additionally, the compound's potential as a lead compound for the development of new drugs could be explored further. Finally, the development of new synthetic methods for [3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine could be investigated to improve its solubility and ease of use in lab experiments.
Conclusion:
In conclusion, [3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a compound with significant potential in various fields of scientific research. Its anticancer and antitubercular activity make it a promising candidate for the development of new drugs. However, further research is needed to fully understand the compound's mechanism of action and to develop new synthetic methods for its use in lab experiments.
Synthesis Methods
The synthesis of [3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves the reaction of 3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanone with hydrazine hydrate in the presence of a base. This reaction leads to the formation of [3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine as a yellow solid.
properties
IUPAC Name |
[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-16-8-2-3-9(10(13)4-8)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXFABPNXJTAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC(C2)(C3)NN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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